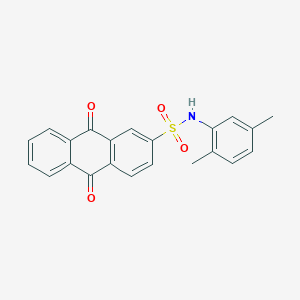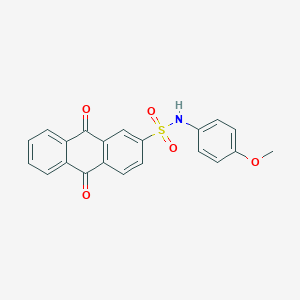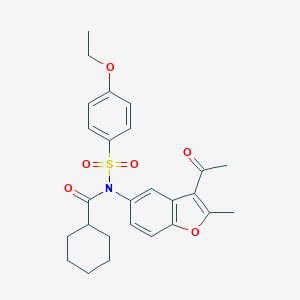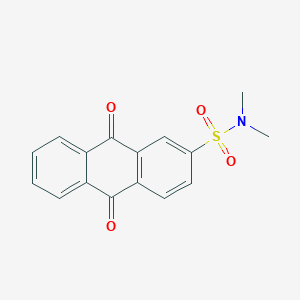
N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide: is an organic compound that belongs to the class of anthraquinone derivatives It is characterized by the presence of a sulfonamide group attached to the anthraquinone core, which is further substituted with two methyl groups on the nitrogen atom
Mechanism of Action
Target of Action
The primary target of N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide is DNA gyrase B of Mycobacterium tuberculosis . DNA gyrase is the only enzyme responsible for regulating DNA topology in this species and is considered essential in all bacteria .
Mode of Action
This compound acts as a competitive inhibitor by interacting with the ATP-binding pocket of DNA gyrase B . This interaction disrupts the normal function of the enzyme, leading to changes in DNA topology and potentially inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DNA gyrase B affects the DNA replication and transcription processes in Mycobacterium tuberculosis, disrupting its life cycle .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of DNA gyrase B, leading to disrupted DNA topology and potentially impaired bacterial growth . This could result in the effective treatment of tuberculosis caused by Mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide has been shown to interact with DNA Gyrase B, an enzyme responsible for regulating DNA topology in Mycobacterium tuberculosis . The nature of this interaction is competitive, with the compound acting as an inhibitor .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its inhibitory action on DNA Gyrase B . By inhibiting this enzyme, the compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the ATP-binding pocket of DNA Gyrase B . This interaction results in the inhibition of the enzyme, leading to changes in gene expression and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Anthracene: One of the common methods to synthesize anthraquinone derivatives involves the oxidation of anthracene using oxidizing agents such as chromium (VI) oxide.
Friedel-Crafts Reaction: Another method involves the Friedel-Crafts acylation of benzene with phthalic anhydride in the presence of aluminum chloride to form o-benzoylbenzoic acid, which is then cyclized to form anthraquinone.
Diels-Alder Reaction: The Diels-Alder reaction between naphthoquinone and butadiene followed by oxidative dehydrogenation can also be used to synthesize anthraquinone derivatives.
Industrial Production Methods: Industrial production of N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide typically involves large-scale oxidation processes and the use of advanced catalytic systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Chromium (VI) oxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidized Products: Various anthraquinone derivatives.
Reduced Products: Anthrone derivatives.
Substituted Products: Substituted anthraquinone derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Anthraquinone: A parent compound with similar structural features but lacking the sulfonamide group.
9,10-Dimethylanthracene: A related compound with methyl groups on the anthracene core but without the sulfonamide group.
3,4-Dihydroxy-N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide: A closely related compound with additional hydroxyl groups.
Uniqueness: N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide is unique due to the presence of both the sulfonamide group and the anthraquinone core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-17(2)22(20,21)10-7-8-13-14(9-10)16(19)12-6-4-3-5-11(12)15(13)18/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKKAGCMQCPFEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-METHOXYETHYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B491749.png)
![2,4,5-trimethyl-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide](/img/structure/B491759.png)
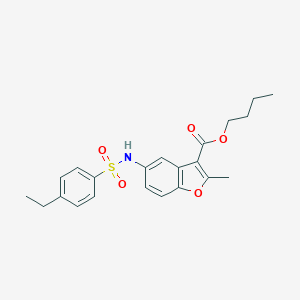
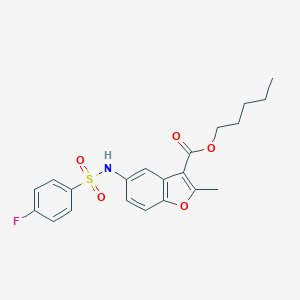
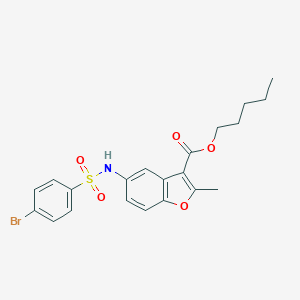
![Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491785.png)
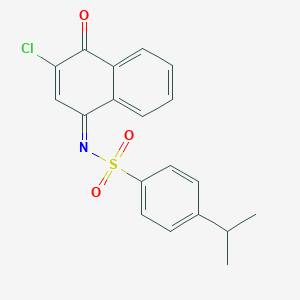
![2-Methoxyethyl 2-methyl-5-(naphthalene-1-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491813.png)
![N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491822.png)
![2-methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B491832.png)
![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-ethoxybenzene-1-sulfonate](/img/structure/B491840.png)
